molecular formula C8H8ClNO2 B133537 2-Acetylamino-4-chlorophenol CAS No. 26488-93-7

2-Acetylamino-4-chlorophenol

Cat. No. B133537
CAS RN: 26488-93-7
M. Wt: 185.61 g/mol
InChI Key: HGDAFIJKXCFHPG-UHFFFAOYSA-N
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Patent
US06943188B2

Procedure details

A solution of 4-amino-2-chlorophenol (2.0 g, 13.9 mmol) and acetic anhydride (1.77 g, 17.3 mmol) in water (40 ml) was stirred vigorously for 5 minutes. The reaction mixture was then heated with stirring to 60° C. for 30 minutes, and was then allowed to cool. A pink solid was formed and the precipitate was collected by filtration, washed twice with water, and dried to give 1.8 g (70%) of the subtitle compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5](O)=[C:4]([Cl:9])[CH:3]=1.[C:10](OC(=O)C)(=[O:12])[CH3:11].[OH2:17]>>[Cl:9][C:4]1[CH:5]=[CH:6][C:7]([OH:17])=[C:2]([NH:1][C:10](=[O:12])[CH3:11])[CH:3]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=CC(=C(C=C1)O)Cl
Name
Quantity
1.77 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
40 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring to 60° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
A pink solid was formed
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
WASH
Type
WASH
Details
washed twice with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)NC(C)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.